4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
Description
4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a bicyclic heterocyclic compound featuring a pyridazinone core fused with a cyclopentane ring. Its structure includes a bromine substituent at the 4-position, which significantly influences its electronic and steric properties. This compound is of interest in medicinal and materials chemistry due to the reactivity imparted by the bromine atom and the rigidity of the fused ring system.
Properties
IUPAC Name |
4-bromo-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(4)9-10-7(6)11/h1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWNBUYYDFDIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NN=C2C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Reagent : N-Bromosuccinimide (NBS) or molecular bromine (Br₂)
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Solvent : Chloroform, acetonitrile, or dichloromethane
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Catalyst : Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN)
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Temperature : 0–25°C
-
Time : 12–24 hours
Example Procedure
A solution of 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (1.0 equiv) in anhydrous chloroform is treated with NBS (1.1 equiv) at 0°C under nitrogen. The mixture is stirred for 24 hours, quenched with aqueous sodium thiosulfate, and extracted with ethyl acetate. Purification via silica gel chromatography yields the brominated product (65–78%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Purity (HPLC) | >97% |
| Byproducts | Di-brominated isomers |
Mechanistic Insight : Bromination occurs regioselectively at the C4 position due to electron density distribution in the pyridazinone ring, as confirmed by computational studies.
Multi-Step Synthesis from 2-Bromo-6-methoxypyridine
This method constructs the cyclopenta[c]pyridazinone core through cyclization and subsequent functionalization.
Synthetic Pathway
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Heck Vinylation : 2-Bromo-6-methoxypyridine undergoes palladium-catalyzed coupling with methyl acrylate to form a pyridylacrylate intermediate.
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Reduction : The acrylate double bond is hydrogenated using Pd/C and H₂.
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Dieckmann Cyclization : Intramolecular cyclization under basic conditions (NaOMe/THF) forms the cyclopenta[c]pyridazinone skeleton.
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Bromination : The product is brominated as described in Method 1.
Example Procedure
2-Bromo-6-methoxypyridine (10 mmol) is reacted with methyl acrylate (12 mmol) using Pd(OAc)₂ and PPh₃ in DMF at 100°C for 12 hours. After hydrogenation and cyclization, the intermediate is brominated with NBS to yield the target compound (overall yield: 42%).
Key Data
| Step | Yield |
|---|---|
| Heck Vinylation | 85% |
| Reduction | 93% |
| Cyclization | 75% |
| Bromination | 78% |
Advantage : This route allows modular substitution patterns, enabling the synthesis of analogs for structure-activity studies.
Bromine Incorporation During Cyclopenta[c]pyridazinone Formation
A one-pot strategy integrates bromine early in the synthesis, avoiding post-cyclization halogenation.
Reaction Design
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Starting Material : 4-Bromo-2,3-cyclopentenopyridine
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Oxidation : Mn(OTf)₂-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) forms the pyridazinone ring.
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Cyclization : Acid-mediated closure yields the fused cyclopenta system.
Example Procedure
4-Bromo-2,3-cyclopentenopyridine (5 mmol) is treated with TBHP (10 mmol) and Mn(OTf)₂ (0.1 equiv) in acetonitrile at 25°C for 24 hours. The crude product is cyclized using HCl/EtOH to afford the target compound (58% yield).
Key Data
| Parameter | Value |
|---|---|
| Oxidation Yield | 88% |
| Cyclization Yield | 66% |
| Overall Yield | 58% |
Limitation : Requires access to specialized starting materials, limiting scalability compared to Methods 1 and 2.
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| Direct Bromination | 65–78% | High | Low |
| Multi-Step Synthesis | 42% | Moderate | High |
| One-Pot Bromination | 58% | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridazinone ring.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazinone ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one, while reduction can produce 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceutical Agents
4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to target neurological disorders and certain types of cancer effectively. The presence of the bromine atom enhances its reactivity and binding affinity to biological targets, making it a valuable component in drug design.
Mechanism of Action
In medicinal applications, this compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding interactions facilitated by the bromine atom. This mechanism is critical for enhancing the efficacy of therapeutic agents derived from this compound.
Materials Science
Development of Novel Materials
The compound is also utilized in materials science for developing new materials with specific electronic or optical properties. Its unique molecular structure can be engineered to create materials that exhibit desired characteristics for various applications, including sensors and electronic devices.
Biological Studies
Biochemical Assays and Cellular Pathways
In biological research, this compound acts as a probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it useful for understanding complex biological processes and developing new therapeutic strategies.
Research indicates that this compound exhibits significant biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Significant cytotoxic effects against breast cancer cell lines (IC50 values) | |
| Anti-inflammatory | Over 50% inhibition of edema in animal models | |
| Phosphodiesterase Inhibition | Potent inhibitors with notable cardiotonic effects |
Case Study 1: Anticancer Activity
A series of studies demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against breast carcinoma cells. One derivative showed an IC50 value of 0.21 µM, indicating strong antiproliferative activity compared to other tested compounds.
Case Study 2: Anti-inflammatory Effects
In a comparative study involving anti-inflammatory agents, the presence of bromine at position 4 in pyridazinone derivatives enhanced their efficacy relative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The tested compounds showed comparable or superior inhibition rates in preclinical models.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications in its molecular structure can lead to variations in biological activity:
- Bromine Substitution : Enhances binding affinity and biological potency.
- Alkyl or Aryl Groups : Influence solubility and interaction with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Structural Analogues in the Cyclopenta[b]pyridine Series
describes three cyclopenta[b]pyridine derivatives (5a–5c) with varying aryl substituents. These compounds share structural similarities with the target compound but differ in their heterocyclic core and substituent positioning:
Key Observations :
- The bromine substituent in 5c reduces crystallinity compared to its chloro (5b) and phenyl (5a) analogues, which are solids with higher melting points (130–133°C and 102–105°C, respectively) . This suggests that bulky bromine substituents may disrupt crystal packing.
Comparison with Thiazolo-Pyridinone Derivatives
describes 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, a sulfur-containing analogue:
Key Observations :
- The thiazolo-pyridinone contains sulfur, which enhances electronegativity and may increase metabolic stability compared to the target compound .
- The molecular weight difference (~215 vs.
Biological Activity
4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, which can significantly influence its reactivity and biological interactions. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrNO
- Molar Mass : 215.05 g/mol
- CAS Number : 1935980-07-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances binding affinity through halogen bonding, which can improve selectivity towards specific enzymes or receptors. This mechanism is crucial in its application as a pharmaceutical agent.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Activity :
- Phosphodiesterase Inhibition :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A series of studies focused on pyridazinone derivatives revealed that compounds similar to this compound exhibited potent cytotoxicity against breast carcinoma cells. One specific derivative showed an IC50 value of 0.21 µM, indicating strong antiproliferative activity compared to other tested compounds .
Case Study: Anti-inflammatory Effects
In a comparative study involving anti-inflammatory agents, the presence of bromine at position 4 in pyridazinone derivatives enhanced their efficacy relative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The tested compounds showed comparable or superior inhibition rates in preclinical models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications in the molecular structure can lead to variations in biological activity. For example:
- Bromine Substitution : Enhances binding affinity and biological potency.
- Alkyl or Aryl Groups : Influence solubility and interaction with biological targets.
Q & A
Q. What are the key structural and physicochemical properties of 4-Bromo-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one, and how do they influence its reactivity?
The compound (CAS 1428651-90-4) has a bicyclic framework combining a cyclopentane ring fused to a pyridazinone moiety, with a bromine substituent at position 4. Key properties include:
- Molecular formula : C₈H₆BrNO (MW: 212.04 g/mol)
- LogP : 1.97, indicating moderate hydrophobicity .
- Spectral identifiers : Canonical SMILES (C1CC(=O)C2=CN=CC(=C21)Br) and InChIKey (NJWBNFSXZZLYMG-UHFFFAOYSA-N) aid in database searches and computational modeling .
The bromine atom enhances electrophilic substitution potential, while the ketone group enables nucleophilic additions or reductions.
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
A standard approach involves bromination of the parent pyridazinone scaffold. For example:
- Bromination : Electrophilic bromination using NBS (N-bromosuccinimide) under radical or Lewis acid-catalyzed conditions .
- Cyclization : Cyclopentane ring formation via intramolecular aldol condensation or transition-metal-catalyzed cross-couplings .
Limitations : Competing side reactions (e.g., over-bromination) require precise stoichiometric control. Low yields (~40–60%) are reported in multi-step syntheses due to steric hindrance from the fused ring system .
Q. How should researchers handle safety and stability concerns during experimental work?
While specific safety data for this compound is limited, analogous brominated heterocycles (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) highlight:
- Hazards : Potential skin/eye irritation and respiratory sensitization.
- Handling : Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can catalyst selection optimize cross-coupling reactions involving this bromopyridazinone?
The bromine atom serves as a leaving group in cross-couplings (e.g., Negishi, Suzuki). Key considerations:
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) are standard, but tri(2-furyl)phosphine ligands enhance yields in sterically hindered substrates (e.g., 85% yield for analogous pyridazinones) .
- Solvent effects : Polar aprotic solvents (DMF, THF) improve solubility, while additives like K₂CO₃ facilitate transmetalation .
Example : Coupling with arylboronic acids requires degassed solvents to prevent Pd(0) oxidation .
Q. What strategies are effective for analyzing contradictory spectral data (e.g., NMR, XRD) in structural elucidation?
- NMR conflicts : For pyridazinone derivatives, tautomerism (keto-enol equilibrium) can cause peak splitting. Use DMSO-d₆ to stabilize the keto form and compare with computed chemical shifts (DFT methods) .
- XRD challenges : Crystallize the compound with co-formers (e.g., ethanol) to resolve disorder in the cyclopentane ring. Anisotropic refinement improves accuracy for bromine atoms .
Q. How can researchers design derivatives of this compound for pharmacological screening?
- Bioisosteric replacement : Substitute bromine with CF₃ or CN groups to modulate pharmacokinetics .
- Functionalization : Introduce substituents at position 5 (e.g., 5-phenylfuran) to enhance binding to targets like kinase enzymes .
- In silico screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted affinity for cyclin-dependent kinases (CDKs) .
Q. What methodologies are recommended for studying its reactivity in photochemical or electrochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
